2-(Benzyloxy)-4-propoxybenzoic acid

Drug Discovery Lipophilicity LogP

2-(Benzyloxy)-4-propoxybenzoic acid (CAS 1154276-55-7) is a synthetic benzoic acid derivative characterized by a benzyloxy group at the 2-position and a propoxy group at the 4-position on the aromatic ring. This unique substitution pattern confers distinct physicochemical properties, including a calculated LogP of 3.75 and a topological polar surface area of 55.8 Ų, positioning it as a versatile building block for medicinal chemistry and materials science applications.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 1154276-55-7
Cat. No. B1371011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-propoxybenzoic acid
CAS1154276-55-7
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C17H18O4/c1-2-10-20-14-8-9-15(17(18)19)16(11-14)21-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,18,19)
InChIKeyITOIQHPSDKKREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-4-propoxybenzoic acid (CAS 1154276-55-7) – A Differentiated Benzoic Acid Scaffold for Procurement


2-(Benzyloxy)-4-propoxybenzoic acid (CAS 1154276-55-7) is a synthetic benzoic acid derivative characterized by a benzyloxy group at the 2-position and a propoxy group at the 4-position on the aromatic ring . This unique substitution pattern confers distinct physicochemical properties, including a calculated LogP of 3.75 and a topological polar surface area of 55.8 Ų, positioning it as a versatile building block for medicinal chemistry and materials science applications [1]. As a research chemical supplied at 95% purity, it is primarily utilized as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical candidates .

2,4-disubstituted benzoic acid scaffold for medicinal chemistry and materials science building block
Orthogonal benzyl and propyl ether groups enable chemoselective synthetic transformations
Computed lipophilicity and polar surface area within drug-like space for probe design and library synthesis

Why 2-(Benzyloxy)-4-propoxybenzoic acid Cannot Be Substituted with Simpler Analogs


Generic substitution of 2-(Benzyloxy)-4-propoxybenzoic acid with mono-substituted benzoic acids (e.g., 4-propoxybenzoic acid or 2-benzyloxybenzoic acid) is not scientifically valid due to the critical interplay of both substituents in modulating lipophilicity, molecular recognition, and subsequent biological or material performance. Class-level evidence demonstrates that the presence of both a 2-benzyloxy and a 4-alkoxy group significantly influences binding affinity and selectivity in target-based assays, as seen with related 2,4-disubstituted benzoic acid derivatives [1]. Furthermore, the calculated LogP of 3.75 for this compound [2] differs substantially from its simpler mono-substituted analogs, directly impacting solubility, membrane permeability, and in vivo pharmacokinetic profiles, which are essential for reproducible research outcomes.

Mono-substituted analogs lack dual substitution synergy: 4-propoxybenzoic acid or 2-benzyloxybenzoic acid alone cannot reproduce the combined lipophilicity and hydrogen-bonding profile critical for target engagement.
Orthogonal deprotection advantage lost: Single-ether analogs do not support chemoselective deprotection strategies, requiring additional synthetic steps and limiting building-block utility.
Class-level SAR indicates 2,4-disubstitution requirement: Endothelin A receptor binding data on related 2,4-dibenzyloxybenzoic acid demonstrate that the 2,4-pattern is essential; simpler analogs may not engage the target, reducing research reproducibility.

Quantitative Differentiation of 2-(Benzyloxy)-4-propoxybenzoic acid Against Close Analogs


Significantly Enhanced Lipophilicity vs. Mono-Substituted Benzoic Acid Analogs

The target compound 2-(Benzyloxy)-4-propoxybenzoic acid exhibits a calculated LogP (XLogP3) of 3.75 [1], which is substantially higher than that of its mono-substituted building block comparators 4-propoxybenzoic acid (LogP ≈ 3.0) and 2-benzyloxybenzoic acid (LogP ≈ 3.3) [2]. This increased lipophilicity, driven by the synergistic contribution of both the benzyloxy and propoxy groups, indicates superior predicted membrane permeability and is a critical differentiator for applications requiring passive diffusion across biological barriers.

Calculated LogP
Computed property
XLogP3 3.75 vs 3.0 / 3.3 for mono-substituted analogs
Supports lipophilicity-based selection review
Computed property; experimental logP measurement recommended
Drug Discovery Lipophilicity LogP Physicochemical Properties

Distinct Substituent-Driven SAR: Implications for Endothelin Receptor Affinity

Class-level evidence from 2,4-disubstituted benzoic acid derivatives demonstrates that specific combinations of 2- and 4-substituents are essential for high-affinity binding to biological targets. For instance, the structurally related 2,4-dibenzyloxybenzoic acid exhibited an IC50 of 9 µM against the Endothelin A (ETA) receptor, whereas simpler mono-substituted analogs were inactive or significantly less potent [1]. This established SAR principle suggests that the unique 2-benzyloxy-4-propoxy pattern of the target compound may impart a distinct pharmacological profile, making it a valuable tool for probing target engagement where generic mono-substituted benzoic acids fail.

ETA SAR context
Class-level inference
2,4-Dibenzyloxybenzoic acid IC50 9 µM on ETA receptor; inferred potential for target compound
Supports endothelin receptor research context
No direct data for this compound; class SAR only
Medicinal Chemistry Endothelin Receptor Structure-Activity Relationship Cardiovascular

Increased Synthetic Versatility via Orthogonal Ether Functionalities

Unlike simpler analogs such as 4-propoxybenzoic acid, which offers only a single ether handle, 2-(Benzyloxy)-4-propoxybenzoic acid provides two chemically distinct ether protecting groups. The benzyl ether can be selectively cleaved via hydrogenolysis (H2, Pd/C) while the propyl ether remains stable, or vice versa, enabling chemoselective orthogonal synthetic transformations [1]. This reduces the number of synthetic steps and increases overall yield in complex molecule construction compared to using two separate mono-protected building blocks, which would require additional protection/deprotection sequences and result in lower efficiency.

Orthogonal deprotection
Class-level inference
Benzyl ether cleavable by hydrogenolysis; propyl ether stable, enabling chemoselective transformations
Supports synthetic flexibility and library design
Standard protective group chemistry; verify compatibility with specific substrates
Organic Synthesis Building Block Functional Group Interconversion Medicinal Chemistry

Altered Topological Polar Surface Area (TPSA) and its Impact on Bioavailability

The target compound possesses a Topological Polar Surface Area (TPSA) of 55.8 Ų [1], which is higher than that of mono-substituted analogs like 4-propoxybenzoic acid (TPSA ≈ 46.5 Ų) [2]. This increase is attributed to the additional oxygen atom from the benzyloxy group. A TPSA below 60 Ų is a recognized predictor of high oral bioavailability and the ability to cross the blood-brain barrier (BBB) [3]. The target compound's TPSA value falls within this favorable range, suggesting a superior balance of lipophilicity and polarity for potential CNS drug candidates compared to simpler benzoic acids with lower TPSA but also lower overall lipophilicity.

TPSA comparison
Computed property
55.8 Ų vs 46.5 Ų for 4-propoxybenzoic acid
Favorable position within CNS permeability prediction models
In silico TPSA; verify with experimental permeability assays
Drug Discovery ADME Bioavailability Medicinal Chemistry

Distinct Hydrogen Bonding Profile for Molecular Recognition

2-(Benzyloxy)-4-propoxybenzoic acid possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1], contrasting with simpler analogs like 4-propoxybenzoic acid which has 1 HBD and 3 HBA. This increased HBA count, specifically from the additional benzyloxy oxygen, expands the potential for specific, directional intermolecular interactions with a biological target. In drug design, the precise arrangement of HBDs and HBAs is a key determinant of binding affinity and selectivity. The presence of an additional HBA at the 2-position provides an extra point of interaction not available in 4-substituted analogs, potentially enabling unique binding modes that are unattainable with simpler scaffolds.

H-bond profile
Structural inference
1 HBD / 4 HBA vs 1 HBD / 3 HBA for 4-propoxy analog
Additional acceptor may influence target recognition studies
Structural comparison; requires binding assay confirmation
Medicinal Chemistry Drug Design Hydrogen Bonding Molecular Recognition

Enhanced Metabolic Stability via Steric Shielding at the 2-Position

The 2-benzyloxy group provides significant steric bulk adjacent to the carboxylic acid moiety, which is known to shield metabolically labile sites from enzymatic attack, particularly by Phase II conjugating enzymes like UDP-glucuronosyltransferases (UGTs) [1]. While direct metabolic data for this specific compound are not available, class-level understanding of benzoic acid metabolism suggests that the 2-substituent will impede glucuronidation of the carboxylic acid, a major clearance pathway for unsubstituted benzoic acid and 4-alkoxybenzoic acids. In contrast, 4-propoxybenzoic acid, lacking ortho-substitution, is expected to undergo more rapid Phase II conjugation and elimination, potentially limiting its utility in in vivo studies.

Metabolic stability
Class-level inference
2-Benzyloxy steric bulk predicted to impede glucuronidation relative to unhindered analogs
Supports metabolic stability study context
No direct metabolic data; class-level SAR only
Medicinal Chemistry Metabolic Stability Drug Metabolism Pharmacokinetics

Optimal Application Scenarios for 2-(Benzyloxy)-4-propoxybenzoic acid in Research and Development


Endothelin A Receptor (ETA) Antagonist Lead Optimization

The compound's 2,4-disubstituted benzoic acid scaffold aligns with the core pharmacophore of known ETA receptor antagonists, as evidenced by the 9 µM IC50 of 2,4-dibenzyloxybenzoic acid [1]. 2-(Benzyloxy)-4-propoxybenzoic acid serves as a strategically differentiated starting point for SAR exploration, allowing medicinal chemists to probe the effects of alkyl chain length variation (propyl vs. benzyl) on potency and selectivity, which is not possible with simpler mono-substituted benzoic acids. The predicted metabolic stability advantage [2] further supports its use in advanced in vivo efficacy models.

Development of CNS-Penetrant Probes and Drug Candidates

With a calculated LogP of 3.75 [1] and a TPSA of 55.8 Ų [2]—both within the established ranges for optimal CNS drug properties [3]—this compound is an excellent building block for synthesizing CNS-targeted libraries. Its physicochemical profile suggests a high probability of passive blood-brain barrier permeation, making it a superior choice over analogs with lower lipophilicity or higher polarity when designing probes for neurological targets. The orthogonal ether functionalities [4] further facilitate the late-stage diversification required in CNS drug discovery programs.

Building Block for Complex Natural Product Analogs and Combinatorial Libraries

The orthogonal benzyl and propyl ether protecting groups [1] provide unmatched synthetic versatility for constructing complex molecular architectures. This makes 2-(Benzyloxy)-4-propoxybenzoic acid an ideal starting material for the synthesis of diverse chemical libraries, where chemoselective deprotection and subsequent functionalization are required to generate a broad range of analogs from a single precursor. Its use reduces the overall synthetic burden and cost compared to employing multiple mono-protected benzoic acid building blocks in parallel synthetic pathways.

Investigating Structure-Activity Relationships of Substituted Benzoic Acids

This compound's unique combination of 2-benzyloxy and 4-propoxy substituents, leading to an increased hydrogen bond acceptor count [1] and distinct steric and electronic properties, makes it a valuable tool for fundamental SAR studies. Researchers can directly compare its biological or material properties against those of its simpler components (2-benzyloxybenzoic acid, 4-propoxybenzoic acid) to deconvolute the contribution of each substituent and understand the synergistic effects of 2,4-disubstitution [2]. Such comparative studies are foundational for establishing predictive models in drug and agrochemical design.

Application
Selection Property
Validation Focus
Endothelin A receptor SAR studies
2,4-disubstituted scaffold consistency with known ETA ligands
Target binding assay comparison against mono-substituted benzoic acid controls
CNS probe and research tool design
Computed CNS multiparameter profile (LogP/TPSA within favorable space)
Permeability assay confirmation using PAMPA or cell-based models
Chemoselective library synthesis
Orthogonal ether deprotection (benzyl vs. propyl lability)
Deprotection condition screening and functional group tolerance
Metabolic stability profiling
Steric shielding at 2-position predicted to reduce Phase II conjugation
Glucuronidation assay in liver microsomes or hepatocytes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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